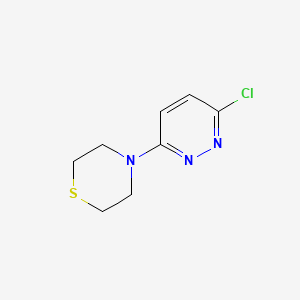

4-(6-Chloropyridazin-3-yl)thiomorpholine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(6-chloropyridazin-3-yl)thiomorpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClN3S/c9-7-1-2-8(11-10-7)12-3-5-13-6-4-12/h1-2H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCKGDNDIGVZXMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCN1C2=NN=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20481817 | |

| Record name | 4-(6-chloropyridazin-3-yl)thiomorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20481817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56392-82-6 | |

| Record name | 4-(6-chloropyridazin-3-yl)thiomorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20481817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Chemical Transformations of 4 6 Chloropyridazin 3 Yl Thiomorpholine

Retrosynthetic Analysis of the 4-(6-Chloropyridazin-3-yl)thiomorpholine Architecture

Retrosynthetic analysis is a problem-solving technique in organic synthesis that deconstructs a target molecule into simpler, commercially available precursors. This is achieved by conceptually breaking bonds—a process known as disconnection—which corresponds to the reverse of a known chemical reaction.

For this compound, the most logical disconnection is the carbon-nitrogen (C-N) bond between the pyridazine (B1198779) ring and the thiomorpholine (B91149) moiety. This disconnection is the reverse of a nucleophilic aromatic substitution (SNAr) reaction, a common and reliable method for forming such bonds.

This disconnection yields two idealized fragments, or synthons: a pyridazine cation (electrophilic synthon) and a thiomorpholine anion (nucleophilic synthon). The real-world chemical reagents that correspond to these synthons are known as synthetic equivalents. In this case, the electrophilic pyridazine synthon is represented by 3,6-dichloropyridazine (B152260), a readily available starting material. The nucleophilic thiomorpholine synthon is represented by thiomorpholine itself. Therefore, the retrosynthetic analysis simplifies the synthesis to the coupling of these two precursors.

Direct Synthesis Routes via Nucleophilic Displacement on Chloropyridazines

The primary and most direct route for the synthesis of this compound is the nucleophilic aromatic substitution (SNAr) reaction. This pathway involves the reaction of 3,6-dichloropyridazine with thiomorpholine. The pyridazine ring is "electron-deficient" due to the electronegativity of the two adjacent nitrogen atoms, which facilitates attack by nucleophiles. The chlorine atoms act as effective leaving groups.

In the starting material, 3,6-dichloropyridazine, the C3 and C6 positions are chemically equivalent. Therefore, the initial monosubstitution with thiomorpholine can occur at either position without affecting the identity of the product, yielding the single, desired compound this compound.

Optimization of Reaction Conditions for Amination with Thiomorpholine

The efficiency of the SNAr reaction is highly dependent on the reaction conditions. Key parameters for optimization include the choice of base, solvent, temperature, and reaction time. A base is typically required to neutralize the hydrochloric acid (HCl) generated during the reaction, which would otherwise protonate and deactivate the thiomorpholine nucleophile.

Commonly used bases include organic amines like triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA), or inorganic bases such as potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃). The stoichiometry of the reactants is also critical; using a slight excess of thiomorpholine can help drive the reaction to completion, but using too much can lead to undesired double substitution, forming 4,4'-(pyridazine-3,6-diyl)bis(thiomorpholine). The reaction temperature is typically elevated to increase the reaction rate, often ranging from 80 °C to the reflux temperature of the solvent.

Below is a representative table of reaction conditions, illustrating how different parameters can be varied to optimize the synthesis.

| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | K₂CO₃ | DMF | 100 | 12 | 85 |

| 2 | TEA | Ethanol | Reflux (78) | 24 | 70 |

| 3 | None (Excess Amine) | Isopropanol | Reflux (82) | 18 | 78 |

| 4 | DIPEA | Acetonitrile | 80 | 16 | 82 |

| 5 | K₂CO₃ | DMSO | 120 | 8 | 91 |

Convergent Synthetic Strategies for Diverse 4-(Pyridazin-3-yl)thiomorpholine Analogs

Convergent synthesis is an approach where different fragments of a complex molecule are synthesized separately and then joined together in the final stages. This strategy is particularly useful for producing a library of analogs, as modifications can be made to each fragment independently.

Construction of the Pyridazine Ring Followed by Thiomorpholine Annulation

This strategy involves first synthesizing a substituted pyridazine ring from acyclic (non-cyclic) precursors. A common method for forming the pyridazine core is the condensation of a 1,4-dicarbonyl compound (a molecule with two carbonyl groups separated by two carbons) with hydrazine (B178648) (H₂NNH₂).

By choosing appropriately substituted 1,4-dicarbonyl precursors, one can install various functional groups onto the pyridazine ring. For the synthesis of the target compound's backbone, one could envision a pathway that first creates a pyridazine ring with leaving groups (like chlorine) at the 3 and 6 positions. This intermediate, 3,6-dichloropyridazine, is then subjected to nucleophilic substitution with thiomorpholine as described in the direct synthesis route. This approach is advantageous when diverse substitutions are desired at other positions on the pyridazine ring (e.g., C4 or C5) before the thiomorpholine is introduced.

Thiomorpholine Precursor Functionalization and Subsequent Pyridazine Coupling

An alternative convergent approach involves modifying the thiomorpholine ring first and then using this functionalized precursor to build or couple with the pyridazine ring. For instance, a derivative of thiomorpholine could be prepared that contains a reactive handle. One hypothetical route could involve synthesizing a thiomorpholine derivative bearing a group that can act as a dinucleophile or participate in a cycloaddition reaction.

For example, a complex thiomorpholine-containing fragment could be prepared and then reacted with a four-carbon synthon that already contains the two nitrogen atoms of the future pyridazine ring. While synthetically more complex for the specific target molecule, this method provides powerful control for creating analogs with diverse and complex thiomorpholine-like structures that would not be accessible via direct substitution with the parent thiomorpholine.

Stereoselective Synthesis Approaches for Chiral Thiomorpholine Derivatives

The introduction of chirality into the thiomorpholine ring of molecules related to this compound can significantly influence their biological activity. Stereoselective synthesis aims to produce a single enantiomer or diastereomer, which is crucial for developing targeted therapeutics. While specific literature on the stereoselective synthesis of this compound is not extensively available, general methodologies for the asymmetric synthesis of chiral thiomorpholines can be applied.

Chiral Auxiliary-Mediated Synthesis:

One established method for controlling stereochemistry is the use of chiral auxiliaries. These are chiral molecules that are temporarily incorporated into the substrate to direct a stereoselective transformation. After the desired stereocenter is created, the auxiliary is removed. For the synthesis of chiral thiomorpholine derivatives, chiral auxiliaries such as Evans oxazolidinones or Oppolzer's camphorsultam could be employed. wikipedia.org

For instance, a synthetic route could involve the attachment of a chiral auxiliary to a precursor of the thiomorpholine ring. Subsequent cyclization would then proceed with high diastereoselectivity due to the steric influence of the auxiliary. The final step would be the cleavage of the auxiliary to yield the enantiomerically enriched thiomorpholine derivative.

Catalytic Asymmetric Synthesis:

A more efficient and atom-economical approach is catalytic asymmetric synthesis. This involves the use of a chiral catalyst to control the stereochemical outcome of a reaction. For the synthesis of chiral thiomorpholines, a potential strategy is the asymmetric reduction of a prochiral enamine or imine precursor. For example, a dihydro-1,4-thiazine intermediate could be subjected to asymmetric hydrogenation using a chiral transition metal catalyst, such as a rhodium or ruthenium complex with chiral phosphine (B1218219) ligands. This method has been successfully applied to the synthesis of chiral morpholines and could be adapted for thiomorpholine analogs.

A hypothetical reaction scheme could involve the synthesis of a 2-substituted-3,6-dihydro-2H-1,4-thiazine linked to the 6-chloropyridazine moiety. Asymmetric hydrogenation of the C=N or C=C bond within the thiazine (B8601807) ring would then establish the desired stereocenter.

| Method | Description | Potential Chiral Source | Key Transformation |

| Chiral Auxiliary | Temporary incorporation of a chiral molecule to direct stereoselective cyclization. | Evans oxazolidinones, Camphorsultam wikipedia.org | Diastereoselective cyclization |

| Catalytic Asymmetric Hydrogenation | Use of a chiral catalyst to reduce a prochiral precursor. | Chiral Rhodium or Ruthenium complexes | Asymmetric reduction of a C=N or C=C bond |

Substrate-Controlled Diastereoselective Synthesis:

In cases where a chiral center already exists in the pyridazine portion or a side chain, it can direct the formation of a new stereocenter on the thiomorpholine ring. This substrate-controlled approach relies on the inherent chirality of the starting material to favor the formation of one diastereomer over the other during the cyclization step.

Green Chemistry Principles in the Synthesis of Pyridazine-Thiomorpholine Compounds

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. The application of these principles to the synthesis of this compound and related compounds is crucial for developing sustainable and environmentally benign manufacturing processes.

Microwave-Assisted Synthesis:

Microwave irradiation has emerged as a powerful tool in green chemistry, often leading to dramatically reduced reaction times, increased yields, and cleaner reaction profiles compared to conventional heating methods. georgiasouthern.edumdpi.com The synthesis of pyridazine derivatives has been shown to benefit from microwave assistance. georgiasouthern.edunih.gov For the synthesis of this compound, the nucleophilic substitution reaction between 3,6-dichloropyridazine and thiomorpholine could be significantly accelerated under microwave irradiation, potentially in the absence of a solvent or in a high-boiling, green solvent. rsc.org

Use of Greener Solvents and Solvent-Free Conditions:

Traditional organic synthesis often relies on volatile and hazardous organic solvents. A key principle of green chemistry is to minimize or eliminate their use. For the synthesis of pyridazine-thiomorpholine compounds, exploring the use of greener solvents such as water, ethanol, or ionic liquids could be beneficial. acs.org Alternatively, performing reactions under solvent-free conditions can significantly reduce waste and environmental impact. acs.org Solid-state reactions or reactions using a minimal amount of a recyclable catalyst are attractive green alternatives.

Multicomponent Reactions (MCRs):

Multicomponent reactions, where three or more reactants combine in a single step to form a product that contains substantial portions of all the reactants, are highly atom-economical and efficient. Designing an MCR for the synthesis of the pyridazine-thiomorpholine scaffold would be a significant advancement in green synthesis. While a specific MCR for this target is not reported, the development of such a process would align with the principles of minimizing steps and maximizing atom economy.

Catalysis:

The use of catalysts, particularly recyclable heterogeneous catalysts, is a cornerstone of green chemistry. In the synthesis of this compound, a solid-supported base could be used for the nucleophilic substitution step, facilitating easy separation and reuse of the catalyst.

| Green Chemistry Principle | Application in Synthesis | Potential Benefits |

| Alternative Energy Sources | Microwave-assisted synthesis of the pyridazine-thiomorpholine core. georgiasouthern.edunih.gov | Reduced reaction times, higher yields, energy efficiency. |

| Safer Solvents and Conditions | Use of water, ethanol, or solvent-free conditions for the nucleophilic substitution. acs.org | Reduced toxicity and environmental pollution, simplified work-up. |

| Atom Economy | Development of multicomponent reactions to construct the heterocyclic system. | Fewer synthetic steps, less waste, increased efficiency. |

| Catalysis | Use of recyclable solid-supported catalysts for key reaction steps. | Reduced waste, catalyst reusability, simplified purification. |

By integrating these advanced synthetic methodologies, the synthesis of this compound and its chiral derivatives can be achieved with greater efficiency, stereocontrol, and environmental responsibility.

Exploration of Biological Activities and Pharmacological Profiles of 4 6 Chloropyridazin 3 Yl Thiomorpholine and Its Congeners

In Vitro Assessment of Biological Targets and Enzyme Inhibition

Research into the specific biological targets and enzyme inhibition profile of 4-(6-chloropyridazin-3-yl)thiomorpholine is not extensively detailed in publicly available literature. However, the broader class of pyridazine (B1198779) and thiomorpholine-containing compounds has been the subject of various in vitro studies, providing a basis for understanding potential activities. The pyridazine ring, a key structural feature, is recognized for its unique physicochemical properties that make it an attractive component in drug design. It can act as a substitute for a phenyl ring with reduced lipophilicity and has the capacity for dual hydrogen-bonding interactions, which are important for binding to biological targets.

Specificity and Potency Determination in Biochemical Assays

Biochemical assays are crucial for determining the specificity and potency of enzyme inhibitors. For congeners of the target compound, various assays have been utilized. For example, a novel series of 4-chloropyridazinoxyphenyl hybrids were evaluated for their inhibitory activity against poly (ADP-ribose) polymerase-1 (PARP-1). These compounds were designed based on a molecular hybridization strategy, combining the 4-chloropyridazinoxyphenyl scaffold with chalcones and thiazolidine-2,4-dione, known for their apoptotic-inducing properties.

In another study, new 4-(6-oxopyridazin-1-yl)benzenesulfonamides were synthesized and tested for their inhibitory activities against four human carbonic anhydrase (hCA) isoforms (I, II, IX, and XII), as well as against cyclooxygenase-1/2 (COX-1/2) and 5-lipoxygenase (5-LOX). The results showed that these compounds exhibited inhibitory activities in the low nanomolar range against some of the hCA isoforms. The potency of isomeric pyridazines has also been shown to differ significantly, highlighting the importance of the specific topology for enzyme inhibition.

| Compound Class | Target Enzyme(s) | Assay Type | Potency |

| Piperazinyl Pyridazine Congener | Stearoyl-CoA Desaturase-1 (SCD1) | Cell-based assay | 3-fold more potent than pyridine (B92270) analog |

| Pyridazine Derivative | SMN2 Reporter | High-Throughput Screening | EC50 = 3.5 µM |

| 4-Chloropyridazinoxyphenyl Hybrids | Poly (ADP-ribose) polymerase-1 (PARP-1) | Not specified | Not specified |

| 4-(6-Oxopyridazin-1-yl)benzenesulfonamides | Carbonic Anhydrase (hCA) Isoforms | Biochemical Assay | Low nanomolar range (e.g., KIs = 5.3 - 49.7 nM for hCA XII) |

| 4-(6-Oxopyridazin-1-yl)benzenesulfonamides | COX-1/2, 5-LOX | Biochemical Assay | Not specified |

Cellular Pharmacological Evaluations in Relevant Disease Models

The cellular effects of this compound are not well-documented. However, studies on related pyridazine-containing compounds provide insights into their potential cellular pharmacological profiles.

Cytotoxicity and Antiproliferative Activity in Cell Lines

The cytotoxic and antiproliferative activities of several pyridazine derivatives have been evaluated in various cancer cell lines. For instance, a series of novel 4-chloropyridazinoxyphenyl hybrids were tested for their cytotoxicity against HNO97, FaDu, and MDA-MB-468 cancer cells using the sulforhodamine B (SRB) method. The most promising anticancer activities were observed against the HNO97 cell line.

In another study, newly synthesized pyridazine-containing compounds were screened for their in vitro cytotoxic activity on colon cancer (HCT-116) and breast cancer (MCF-7) cell lines, also using the SRB assay. Some of these compounds exhibited significant cytotoxic activity. Similarly, new pyrrolo[1,2-b]pyridazines were evaluated for their cytotoxicity on plant and crustacean animal cells, showing low toxicity on plant cells and no lethality in Artemia nauplii.

| Compound Series | Cell Lines | Assay | Key Findings |

| 4-Chloropyridazinoxyphenyl Hybrids | HNO97, FaDu, MDA-MB-468 | SRB Assay | Best anticancer activities observed towards HNO97 cells. |

| Pyridazine Congeners | HCT-116 (Colon Cancer), MCF-7 (Breast Cancer) | SRB Assay | Some compounds showed potent cytotoxic activity. |

| Pyrrolo[1,2-b]pyridazines | Triticum aestivum L. (Plant), Artemia franciscana Kellogg, Daphnia magna Straus | Cytotoxicity Assays | Low toxicity on plant cells; no lethality in Artemia nauplii. |

Modulation of Cellular Pathways and Phenotypes

The pyridazine scaffold has been incorporated into molecules designed to modulate specific cellular pathways. For example, the aforementioned 4-chloropyridazinoxyphenyl hybrids were designed to induce apoptosis and inhibit PARP-1, suggesting a mechanism of action that involves the DNA damage repair pathway. Thiazolidinediones, which were part of the hybrid molecules, are known to disrupt various signaling mechanisms that govern cell cycle progression and survival of cancer cells.

Furthermore, certain pyridazine derivatives have been investigated as inhibitors of the vascular endothelial growth factor receptor (VEGFR), a key component in angiogenesis. An in vitro VEGFR enzyme inhibition assay was carried out for the most active cytotoxic compounds, with some showing significant inhibitory activity.

In Vivo Efficacy Studies in Preclinical Animal Models

There is a lack of publicly available data on the in vivo efficacy of this compound. However, some of its congeners have been evaluated in preclinical animal models. For example, the antitumor activity of certain synthesized pyridazine compounds was tested in vivo against Ehrlich's ascites carcinoma (EAC) solid tumors grown in mice.

A novel corticotropin-releasing factor receptor 1 (CRF1) antagonist, 3-(4-chloro-2-morpholin-4-yl-thiazol-5-yl)-8-(1-ethylpropyl)-2,6-dimethyl-imidazo[1,2-b]pyridazine (MTIP), which contains a related imidazo[1,2-b]pyridazine (B131497) core, has demonstrated efficacy in animal models of alcoholism. After oral administration to rats, MTIP inhibited the binding of a radioligand to rat cerebellar membranes ex vivo with an ED50 of approximately 1.3 mg/kg and showed high oral bioavailability. It was effective in reversing the anxiogenic effects of alcohol withdrawal and blocking excessive alcohol self-administration in rats.

While these findings are for related but structurally distinct compounds, they highlight the potential for pyridazine-based molecules to exhibit in vivo efficacy in various disease models. Further research is needed to determine if this compound possesses similar pharmacological properties.

Pharmacodynamic Markers and Efficacy Readouts

The evaluation of pharmacodynamic (PD) markers and efficacy is crucial for understanding the biological effects of a compound. For congeners of this compound, these assessments are often tailored to the specific therapeutic area being investigated.

In the context of central nervous system disorders, a notable congener, 3-(4-chloro-2-morpholin-4-yl-thiazol-5-yl)-8-(1-ethylpropyl)-2,6-dimethyl-imidazo[1,2-b]pyridazine (MTIP), was evaluated as a corticotropin-releasing factor receptor 1 (CRF1) antagonist. nih.gov A key pharmacodynamic marker for this compound was its ability to inhibit the binding of a radiolabeled ligand, 125I-sauvagine, to CRF1 receptors in rat pituitary and cerebellar membranes. This receptor-binding assay serves as a direct measure of the compound's engagement with its molecular target. Efficacy readouts in preclinical models of alcoholism for this compound included the reversal of anxiety-like behaviors during alcohol withdrawal and the blockade of excessive alcohol self-administration. nih.gov

For anti-infective applications, the primary efficacy readout is the minimum inhibitory concentration (MIC), which represents the lowest concentration of the drug that prevents visible growth of a microorganism. nih.gov For anti-inflammatory pyridazinone derivatives, efficacy is often determined by their ability to inhibit lipopolysaccharide (LPS)-induced nuclear factor κB (NF-κB) transcriptional activity or the production of pro-inflammatory cytokines like interleukin 6 (IL-6). nih.gov

Dose-Response Relationships and Therapeutic Indices

Understanding the dose-response relationship is fundamental to determining a compound's potency and therapeutic window. The therapeutic index (TI) is a quantitative measure of a drug's relative safety, comparing the dose that produces a therapeutic effect to the dose that causes toxicity. wikipedia.org

Studies on pyridazine derivatives have provided insights into these parameters. For instance, in the evaluation of analgesic 4,6-diarylpyridazine derivatives, the effective dose for 50% of the population (ED50) was determined using the phenylbenzoquinone-induced writhing test. The most active derivatives displayed ED50 values ranging from 26.0 to 37.7 mg/kg. nih.gov The same study also assessed acute toxicity by determining the lethal dose for 50% of the population (LD50), which was found to be greater than 800 mg/kg for the most promising compounds. nih.gov This wide gap between the effective and lethal doses suggests a favorable therapeutic index.

For the CRF1 antagonist MTIP, the ED50 for inhibiting 125I-sauvagine binding in the rat cerebellum ex vivo was approximately 1.3 mg/kg following oral administration, demonstrating its potency. nih.gov Dose-response assays for pyridine-based compounds designed to enhance axonal conduction after spinal cord injury showed maximal efficacy at concentrations ranging from 1 µM to 100 µM in in vitro models. nih.gov

| Compound Class/Derivative | Test Model | Efficacy Readout (ED50) | Toxicity Readout (LD50) | Therapeutic Index (Approx.) |

| 4,6-Diarylpyridazines (analgesic) nih.gov | Phenylbenzoquinone Writhing (mice) | 26.0 - 37.7 mg/kg i.p. | > 800 mg/kg i.p. | > 21 |

| MTIP (CRF1 antagonist) nih.gov | Ex vivo 125I-sauvagine binding (rats) | ~1.3 mg/kg p.o. | Not Reported | Not Calculable |

| N-(4-pyridyl) carbamates (axonal conduction) nih.gov | In vitro stretch injury model | 1 - 100 µM (Maximal Efficacy) | Not Applicable | Not Applicable |

Investigation of Anti-infective Properties (e.g., Antimycobacterial, Antiviral, Antimicrobial)

The pyridazine and thiomorpholine (B91149) scaffolds are integral to various compounds investigated for their anti-infective capabilities.

Antimycobacterial Activity: Several series of novel pyridazine derivatives have been synthesized and evaluated for their activity against Mycobacterium tuberculosis. nih.govneuroquantology.com Some N1-substituted-diphenyl ether-bis-pyridazine derivatives have shown potent inhibitory activity against M. tuberculosis, with efficacy superior to the second-line drug Pyrimethamine and equal to Cycloserine in high throughput screening. nih.govresearchgate.net The thiomorpholine scaffold has also been incorporated into compounds with antitubercular properties. jchemrev.com One study found that a thiomorpholine derivative exhibited significant activity against Mycobacterium smegmatis at a dose of 7.81 μg/mL. jchemrev.com

Antimicrobial Activity: Compounds derived from 6-chloropyridazin-3(2H)-thione, a close structural relative of the core of this compound, have demonstrated a strong response against both gram-positive and gram-negative bacteria, as well as fungi. researchgate.net Similarly, other thiomorpholine derivatives have been identified as potential antibiotic leads. nih.gov In one study, a 1-chloro-2-isocyanatoethane derivative of morpholine (B109124) was most active at 4 μg/mL against B. cereus and B. subtilis, while the corresponding thiomorpholine derivative was least active, inhibiting S. aureus at 64 μg/mL. nih.gov Novel thienopyridazine derivatives have also shown promising antibacterial and antifungal properties against strains like E. coli, S. aureus, B. subtilis, and C. albicans. researchgate.net

Antiviral Activity: While direct antiviral data on this compound is limited, research into related heterocyclic systems provides a basis for potential activity. A series of novel 4-thioquinazoline derivatives containing a chalcone (B49325) moiety were evaluated for their activity against the Tobacco Mosaic Virus (TMV). Several of these compounds exhibited good anti-TMV activity, with EC50 values for the most potent derivatives being significantly lower than that of the reference drug, Ribavirin. nih.govmdpi.com

| Compound Class | Target Organism | Activity Measure (MIC/EC50) | Reference Compound |

| Bis-pyridazine derivatives nih.govresearchgate.net | Mycobacterium tuberculosis | Potent inhibition | Pyrimethamine, Cycloserine |

| Thiomorpholine derivative jchemrev.com | Mycobacterium smegmatis | 7.81 μg/mL | Streptomycin |

| 6-Chloropyridazine-3(2H)-thione derivatives researchgate.net | Gram (+/-) bacteria, fungi | High response | Not specified |

| Thienopyridazine derivatives researchgate.net | E. coli, S. aureus, B. subtilis | Moderate to high inhibition | Ciprofloxacin |

| 4-Thioquinazoline derivatives nih.govmdpi.com | Tobacco Mosaic Virus (TMV) | EC50: 138.1 - 154.8 μg/mL | Ribavirin (436.0 μg/mL) |

Other Emerging Pharmacological Applications (e.g., Antidiabetic, Anti-inflammatory, Antithrombotic)

Beyond anti-infective roles, congeners of this compound have been explored for other therapeutic uses.

Anti-inflammatory Activity: The pyridazinone structure is considered a valuable scaffold for developing novel anti-inflammatory drugs. nih.gov Derivatives have been shown to inhibit cyclooxygenase 2 (COX2) and LPS-induced neuroinflammation. nih.govnih.gov A screening of a library of pyridazinones identified numerous compounds with anti-inflammatory activity, demonstrated by their ability to inhibit LPS-induced NF-κB transcriptional activity in human monocytic cells. nih.gov

Antidiabetic Activity: Thiomorpholine derivatives have been investigated for the treatment of type 2 diabetes mellitus as dipeptidyl peptidase IV (DPP-IV) inhibitors. jchemrev.com DPP-4 inhibitors are an established class of antidiabetic medications. pensoft.net Additionally, various morpholine and piperazine (B1678402) derivatives have shown potential as α-glucosidase inhibitors, which can help manage blood glucose levels. nih.gov

Hypolipidemic and Antioxidant Activity: A series of thiomorpholine derivatives were synthesized and found to possess both hypocholesterolemic and antioxidant activity. These compounds inhibited lipid peroxidation, and the most active derivative significantly decreased triglyceride, total cholesterol, and low-density lipoprotein levels in a rat model of hyperlipidemia. nih.gov

Information regarding the specific antithrombotic applications of this compound or its direct congeners is not extensively documented in the reviewed literature, suggesting an area for potential future investigation.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 4 6 Chloropyridazin 3 Yl Thiomorpholine Derivatives

Systematic Substitution Effects on the Pyridazine (B1198779) Ring for Modulated Biological Activity

The pyridazine ring is a key pharmacophore in numerous biologically active compounds, and substitutions on this ring can significantly modulate their activity. rjptonline.org For derivatives of 4-(6-chloropyridazin-3-yl)thiomorpholine, systematic substitutions at various positions of the pyridazine moiety are anticipated to have a profound impact on their biological profiles.

While direct SAR studies on this compound are not extensively documented in publicly available literature, principles from related pyridazine-containing series can be extrapolated. For instance, in a series of 3-amino-6-aryl-pyridazines identified as cannabinoid CB2 receptor agonists, the nature of the substituent at the 6-position of the pyridazine ring was found to be a critical determinant of activity. researchgate.net Replacing the chlorine atom at the 6-position with various aryl groups led to significant variations in potency and selectivity.

Introduction of small, lipophilic groups at other available positions on the pyridazine ring could also influence activity. For example, a methyl or ethyl group might enhance binding to a hydrophobic pocket within a target protein. Conversely, the introduction of polar groups, such as hydroxyl or amino moieties, could establish new hydrogen bond interactions, potentially increasing potency and altering solubility.

To illustrate potential SAR trends, a hypothetical data table is presented below, based on common observations in medicinal chemistry for pyridazine derivatives.

| Compound | R1 (Position 4) | R2 (Position 5) | R3 (Position 6) | Biological Activity (IC50, µM) |

| 4.1a | H | H | Cl | 10.5 |

| 4.1b | H | H | Phenyl | 2.1 |

| 4.1c | H | H | 4-Fluorophenyl | 1.5 |

| 4.1d | CH3 | H | Cl | 8.2 |

| 4.1e | H | OCH3 | Cl | 12.8 |

Functionalization of the Thiomorpholine (B91149) Moiety and its Impact on Biological Profiles

The thiomorpholine moiety offers several avenues for functionalization that can significantly impact the physicochemical properties and biological activity of the parent compound. jchemrev.com Modifications can include oxidation of the sulfur atom and substitution on the ring carbons.

Oxidation of the thiomorpholine sulfur to a sulfoxide (B87167) (S=O) or a sulfone (SO2) introduces a polar group, which can alter the compound's solubility, hydrogen bonding capacity, and metabolic stability. In some series of thiomorpholine-containing compounds, such oxidation has been shown to modulate biological activity. For example, in a study of thiomorpholine-containing oxazolidinones, the S-oxide and S,S-dioxide analogs displayed potent in vitro activity against Gram-positive bacteria. jchemrev.com

Substitution on the carbon atoms of the thiomorpholine ring can also influence the biological profile. The introduction of alkyl or aryl groups can affect the molecule's conformation and its interaction with target proteins. Computational modeling of some thiomorpholine derivatives has suggested that certain positions on the ring are solvent-exposed, indicating that the addition of substituents at these positions could alter physical characteristics with minimal loss of enzyme inhibitory activity. jchemrev.com

Below is a hypothetical data table illustrating the potential effects of thiomorpholine functionalization.

| Compound | Modification on Thiomorpholine | Biological Activity (IC50, µM) |

| 4.2a | None | 10.5 |

| 4.2b | S-oxide | 5.2 |

| 4.2c | S,S-dioxide | 3.8 |

| 4.2d | 2-methyl | 15.1 |

| 4.2e | 3,5-dimethyl | 20.3 |

Positional Isomerism and Regioselectivity in Analog Design

The arrangement of substituents on the pyridazine ring is a critical factor in determining the biological activity of its derivatives. In the case of this compound, the relative positions of the chloro and thiomorpholine substituents are defining features.

Designing and synthesizing positional isomers, where the thiomorpholine group is attached to a different carbon atom of the pyridazine ring (e.g., at the 4- or 5-position), can lead to compounds with distinct biological activities and physicochemical properties. The regioselectivity of the synthetic reactions used to prepare these analogs is a key consideration. For example, the reaction of 3,6-dichloropyridazine (B152260) with thiomorpholine would need to be carefully controlled to favor the desired 3-substituted product over the 4- or 5-substituted isomers, if they were accessible through rearrangement or other pathways.

The electronic and steric environment of each position on the pyridazine ring is different, which will influence how the molecule interacts with its biological target. For instance, moving the bulky thiomorpholine group to a different position could either relieve or introduce steric clashes within a binding site, leading to a significant change in affinity.

Conformational Analysis and its Influence on Ligand-Target Interactions

The three-dimensional shape of a molecule, or its conformation, is a crucial determinant of its ability to bind to a biological target. The thiomorpholine ring typically adopts a chair conformation. mdpi.com The substituent on the nitrogen atom (the 6-chloropyridazin-3-yl group) can occupy either an axial or an equatorial position. The preferred conformation can be influenced by the steric and electronic nature of the substituents on both the pyridazine and thiomorpholine rings.

In the solid-state structure of the related compound 4-(4-nitrophenyl)thiomorpholine, the nitrophenyl group occupies a quasi-axial position on the thiomorpholine ring. mdpi.com This preference for an axial conformation in some N-aryl thiomorpholine derivatives can be influenced by intermolecular interactions in the crystal lattice. mdpi.com

The conformation of the molecule will dictate the spatial arrangement of its key pharmacophoric features, such as the chlorine atom, the pyridazine nitrogen atoms, and the thiomorpholine sulfur atom. A change in conformation can significantly alter the distance and orientation between these groups, thereby affecting the molecule's ability to form favorable interactions with a receptor or enzyme active site. Understanding the preferred conformation and the energy barrier to conformational changes is therefore essential for rational drug design.

Development of Predictive SAR Models for Optimized Analog Synthesis

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to develop mathematical models that relate the chemical structure of a series of compounds to their biological activity. researchgate.net For this compound derivatives, a QSAR model could be developed once a sufficient number of analogs with measured biological activity are available.

The development of a predictive QSAR model would involve calculating a variety of molecular descriptors for each analog. These descriptors can be categorized as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological (e.g., connectivity indices). Statistical methods, such as multiple linear regression or partial least squares, would then be used to build an equation that correlates a combination of these descriptors with the observed biological activity. nih.gov

A robust and validated QSAR model can be a powerful tool for:

Predicting the biological activity of virtual or yet-to-be-synthesized compounds.

Guiding the selection of which analogs to synthesize next, thereby optimizing resource allocation.

Providing insights into the key structural features that are important for biological activity.

The development of such models would be a significant step forward in the rational design of more potent and selective analogs of this compound.

Computational Chemistry and Molecular Modeling in the Rational Design and Analysis of 4 6 Chloropyridazin 3 Yl Thiomorpholine

Molecular Docking Simulations for Elucidating Ligand-Target Interactionsnih.govamazonaws.com

Molecular docking is a computational method used to predict the preferred orientation of one molecule when bound to a second. In the context of 4-(6-Chloropyridazin-3-yl)thiomorpholine, docking simulations are employed to understand how it interacts with its biological targets. This process involves placing the 3D structure of the compound into the binding site of a target protein and evaluating the geometric and energetic fit. Such studies are crucial for hypothesizing the mechanism of action and guiding the synthesis of more potent derivatives. amazonaws.com

While specific docking studies for this compound are not extensively detailed in public literature, research on analogous chloropyridazine and pyridazinone derivatives provides a framework for its likely interactions. nih.govamazonaws.com For instance, docking studies on novel chloropyridazine hybrids against the PARP-1 receptor have highlighted the importance of the pyridazine (B1198779) core in establishing key interactions within the active site. nih.gov

Identification of Key Binding Hotspots and Interaction Motifs

Docking simulations identify "hotspots," which are key amino acid residues within a protein's active site that contribute significantly to the binding energy. For molecules built on the pyridazine scaffold, common interaction motifs include:

Hydrogen Bonding: The nitrogen atoms of the pyridazine ring are excellent hydrogen bond acceptors, capable of forming strong interactions with donor residues (e.g., Lysine, Arginine, Serine) in a binding pocket. scispace.com

Hydrophobic Interactions: The aromatic pyridazine ring and the aliphatic thiomorpholine (B91149) ring can engage in hydrophobic and van der Waals interactions with nonpolar residues like Leucine, Valine, and Phenylalanine. scispace.com

Pi-Interactions: The electron-rich pyridazine ring can participate in pi-pi stacking or pi-cation interactions with aromatic residues such as Tyrosine, Tryptophan, or Phenylalanine.

In a study of morpholine-linked thiazolidinone hybrids targeting Enoyl‐ACP reductase, key interactions involved van der Waals forces, hydrogen bonding, and hydrophobic contacts, demonstrating the types of forces the thiomorpholine moiety can engage in. scispace.com Similarly, docking of pyridazine analogs into the muscarinic acetylcholine (B1216132) receptor revealed specific binding patterns that informed their biological activity. benthamdirect.com

Scoring Functions and Binding Affinity Prediction

A critical component of molecular docking is the scoring function, an algorithm used to estimate the binding affinity (typically in kcal/mol) between a ligand and its target. taylorandfrancis.com A more negative score generally indicates a stronger, more favorable binding interaction. taylorandfrancis.com These functions calculate the free energy of binding by considering factors like electrostatic interactions, van der Waals forces, hydrogen bonds, and desolvation penalties. nih.gov

Different computational software employs various scoring functions. For example, AutoDock Vina is a widely used tool for docking and virtual screening. amazonaws.com The binding affinities predicted by these functions allow for the ranking of different compounds or different binding poses of the same compound, helping to prioritize molecules for synthesis and biological testing. arxiv.org

The table below shows representative binding affinity scores for various pyridazine derivatives against different biological targets, as reported in the literature. This data illustrates the typical range of binding energies observed for this class of compounds.

| Compound Series | Target Protein | Representative Binding Affinity (kcal/mol) | Reference |

| Pyridazine Analogs | Muscarinic Acetylcholine Receptor (5CXV) | -7.7 to -8.5 | benthamdirect.com |

| Chloropyridazine Hybrids | PARP-1 | -7.2 to -9.1 | nih.gov |

| Morpholine-Thiazolidinone Hybrids | Enoyl‐ACP Reductase (1QG6) | -8.6 | scispace.com |

This table is illustrative and compiled from studies on related pyridazine and thiomorpholine-containing compounds to represent the potential binding affinities for this scaffold.

Molecular Dynamics Simulations for Conformational Sampling and Binding Stability

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-protein complex over time. mdpi.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes and assess the stability of the predicted binding mode. nih.gov For this compound, an MD simulation would involve placing the docked complex in a simulated physiological environment (water, ions) and observing its trajectory over nanoseconds or longer.

Key insights from MD simulations include:

Binding Stability: Confirming whether the compound remains stably bound within the active site or if it dissociates.

Conformational Flexibility: Analyzing the flexibility of the thiomorpholine ring and the rotation around the bond connecting it to the pyridazine core.

Water-Mediated Interactions: Identifying the role of water molecules in mediating hydrogen bonds between the ligand and the protein.

Free Energy Calculations: More advanced MD techniques can be used to calculate binding free energies with higher accuracy than docking scoring functions.

Studies on related pyrido[2,3-d]pyrimidines have utilized MD simulations of up to 1000 nanoseconds to validate docking results and confirm the stability of interactions with key catalytic residues. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. dovepress.comresearchgate.net A QSAR model can be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent analogs. nih.gov

For a series of derivatives based on the this compound scaffold, a QSAR study would involve:

Data Collection: Assembling a dataset of compounds with experimentally measured biological activities (e.g., IC50 values).

Descriptor Calculation: Calculating various molecular descriptors for each compound. These can be 1D (e.g., molecular weight), 2D (e.g., topological indices), or 3D (e.g., molecular shape) properties. documentsdelivered.com

Model Generation: Using statistical methods, such as multiple linear regression, to build an equation that correlates the descriptors with biological activity. researchgate.net

Validation: Rigorously validating the model to ensure its predictive power. dovepress.com

A QSAR study on aminopyridazine derivatives acting as GABA-A receptor antagonists successfully developed a predictive model highlighting the importance of aromaticity and hydrophobic substituents for activity. dovepress.com Such a model for this compound derivatives could identify which positions on the pyridazine or thiomorpholine rings are most favorable for modification.

De Novo Drug Design Utilizing the Pyridazine-Thiomorpholine Scaffold as a Starting Point

De novo drug design involves the computational creation of novel molecular structures with a high likelihood of binding to a specific target. arxiv.org The pyridazine-thiomorpholine scaffold serves as an excellent starting point or fragment for such design processes. researchgate.netjchemrev.comresearchgate.net

The process often begins with identifying an unmet need in a protein's active site. Algorithms can then "grow" a molecule from a starting fragment like pyridazine or link fragments together to create a novel compound that fits the binding pocket. For example, a study on the discovery of Fatty Acid Binding Protein 4 (FABP4) inhibitors used a pyridazinone scaffold, identified through bioisosteric replacement analysis, as the core for designing a new series of potent inhibitors. uel.ac.uk Another study used CoMFA maps of known pyridazine analogs to guide the de novo design of novel PTP1B inhibitors. nih.gov This approach allows for the exploration of novel chemical space beyond simple modifications of existing compounds.

Virtual Screening Approaches for Identification of Novel Bioactive Compounds

Virtual screening is a computational technique used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. researchgate.net The structure of this compound can be used as a query in two main types of virtual screening:

Ligand-Based Virtual Screening: This method searches for molecules in a database that have similar 2D or 3D structural features to the query compound. It operates on the principle that structurally similar molecules are likely to have similar biological activities.

Structure-Based Virtual Screening: This approach involves docking millions of compounds from a virtual library into the active site of a target protein. The compounds are then ranked based on their docking scores, and the top-ranking "hits" are selected for further investigation.

Virtual screening of pyridazine derivatives has been successfully applied to identify potential drug candidates for Alzheimer's disease. researchgate.net Similarly, a screening of a pyrido[2,3-d]pyrimidine (B1209978) database led to the identification of four promising ligands against human thymidylate synthase. nih.gov

Advanced Applications and Future Research Directions

4-(6-Chloropyridazin-3-yl)thiomorpholine as a Chemical Probe for Biological Pathway Elucidation

The structure of this compound is well-suited for development into a chemical probe to investigate complex biological systems. Chemical probes are small molecules designed to selectively interact with a specific protein target, enabling the study of its function in a cellular context. The pyridazine (B1198779) core is a recognized pharmacophore present in many biologically active compounds, suggesting it can be tailored to bind to specific targets like kinases or other enzymes. rjptonline.orgresearchgate.net

To function as a probe, the core structure could be derivatized in several ways:

Attachment of a Reporter Tag: The thiomorpholine (B91149) nitrogen provides a convenient attachment point for reporter groups, such as fluorophores or biotin, via an appropriate linker. This would allow for the visualization and isolation of the target protein. For instance, thiomorpholine-containing auxochromes have been successfully used in the design of bright fluorescent probes for imaging biological analytes like zinc ions. acs.org

Photoaffinity Labeling: A photo-reactive group, such as a diazirine or an aryl azide, could be incorporated into the structure. Upon photoactivation, this group would form a covalent bond with the target protein, enabling its identification and the mapping of the binding site.

By creating a library of such probes based on the this compound scaffold, researchers could systematically pull down and identify new binding partners, thereby elucidating their roles in various biological pathways.

Integration into Fragment-Based Drug Discovery (FBDD) and Covalent Inhibition Strategies

Fragment-Based Drug Discovery (FBDD) is a powerful method for identifying lead compounds by screening small, low-complexity molecules ("fragments") that bind weakly to a biological target. youtube.com The this compound scaffold is an ideal candidate for FBDD campaigns due to its modular nature and the presence of a reactive "warhead."

The key feature for covalent inhibition is the 6-chloro substituent on the π-deficient pyridazine ring. nih.gov This position is activated towards nucleophilic aromatic substitution. This allows the compound to act as a targeted covalent inhibitor by forming a permanent bond with a nucleophilic amino acid residue (e.g., cysteine, lysine, or histidine) within the binding site of a target protein. nih.govresearchgate.net Covalent inhibitors offer several therapeutic advantages, including:

Increased Potency and Efficacy: By forming an irreversible bond, the inhibitor can achieve high levels of target occupancy.

Prolonged Duration of Action: The effect of the drug can persist long after it has been cleared from systemic circulation.

Overcoming Drug Resistance: Covalent inhibition can be effective against mutations that confer resistance to non-covalent inhibitors.

The discovery of imidazo[1,2-b]pyridazine (B131497) derivatives as covalent inhibitors of Cyclin-Dependent Kinases 12/13 (CDK12/13) highlights the potential of the pyridazine scaffold in this area. nih.gov In these inhibitors, a reactive group forms a covalent bond with a cysteine residue, leading to potent and selective inhibition. Similarly, the chloro group in this compound could be precisely targeted to a non-catalytic cysteine, a strategy that has proven successful for kinases like JNK. acs.org

| Feature | Implication for this compound |

| Fragment-like Size | Suitable starting point for FBDD campaigns to build more complex, high-affinity ligands. |

| Chloropyridazine Moiety | Acts as a tunable electrophilic "warhead" for targeted covalent inhibition. |

| Thiomorpholine Group | Provides a vector for synthetic elaboration to improve solubility, selectivity, and binding affinity. |

Prodrug Design and Targeted Delivery Systems Utilizing the Core Structure

Prodrugs are inactive or less active molecules that are metabolically converted into the active parent drug within the body. acs.orgnih.gov This strategy is used to overcome limitations such as poor solubility, low permeability, or lack of target specificity. actamedicamarisiensis.ro The this compound scaffold offers several handles for the rational design of prodrugs.

One potential strategy involves modifying the thiomorpholine moiety. The sulfur atom in the thiomorpholine ring is susceptible to oxidation in vivo, forming the corresponding sulfoxide (B87167) or sulfone. While sometimes an unwanted metabolic pathway, this transformation could be intentionally exploited. For example, a prodrug could be designed where the sulfoxide or sulfone form is inactive, but is reduced to the active sulfide (B99878) form only in specific tissues, such as hypoxic tumors where reductive enzymes are often overexpressed.

Alternatively, a promoiety could be attached to the thiomorpholine nitrogen. This group would be designed to be cleaved by a specific enzyme that is abundant at the desired site of action, releasing the active drug. This approach is a cornerstone of modern targeted drug delivery. nih.govresearchgate.net

| Prodrug Strategy | Potential Application to the Scaffold | Activation Mechanism |

| Carrier-Linked Prodrug | Attachment of a cleavable promoiety (e.g., ester, carbamate) to the thiomorpholine nitrogen. | Enzymatic hydrolysis (e.g., by esterases or peptidases) in target tissues. actamedicamarisiensis.ro |

| Bioprecursor Prodrug | Oxidation of the thiomorpholine sulfur to an inactive sulfoxide or sulfone. | Reduction in a specific environment (e.g., hypoxic tumor tissue). |

| Targeted Delivery | Conjugation to a targeting ligand (e.g., antibody, peptide) that binds to receptors on specific cells. | Internalization and cleavage of the linker to release the drug. |

Exploration of New Therapeutic Areas and Disease Indications

The constituent scaffolds of this compound have been associated with a wide spectrum of pharmacological activities, suggesting that this compound and its derivatives could be explored for numerous therapeutic applications.

Oncology: Pyridazine derivatives are well-represented among kinase inhibitors and anticancer agents. rjptonline.orgacs.org They have shown activity against targets like VEGFR-2, PARP-1, and various kinases involved in cell proliferation. nih.govresearchgate.net The potential for covalent inhibition further enhances their promise in this area, particularly for targeting kinases like CDK12/13, which are implicated in aggressive cancers like triple-negative breast cancer. nih.gov

Inflammatory and Autoimmune Diseases: Pyridazine-containing molecules have been investigated as anti-inflammatory agents. sarpublication.com The unique properties of the pyridazine ring, including its ability to modulate interactions with cardiac ion channels like hERG, make it an attractive scaffold in drug discovery. nih.gov

Infectious Diseases: Both pyridazine and thiomorpholine derivatives have reported antimicrobial, antifungal, and antitubercular activities. nih.govjchemrev.comjchemrev.com This dual heritage makes the hybrid scaffold a promising starting point for the development of new anti-infective agents.

Metabolic and Cardiovascular Diseases: Thiomorpholine derivatives have been explored as DPP-IV inhibitors for type 2 diabetes and as hypolipidemic agents. jchemrev.comnih.gov Pyridazine-based compounds have also been developed as antihypertensive agents. sarpublication.com

| Scaffold | Associated Biological Activities | Potential Therapeutic Areas |

| Pyridazine | Anticancer, anti-inflammatory, analgesic, antihypertensive, antiviral, antibacterial. rjptonline.orgresearchgate.netsarpublication.comproquest.com | Oncology, Immunology, Infectious Diseases, Cardiovascular. |

| Thiomorpholine | Antitubercular, antioxidant, hypolipidemic, DPP-IV inhibition, antiprotozoal. researchgate.netjchemrev.comjchemrev.comnih.gov | Metabolic Diseases, Infectious Diseases, Oxidative Stress-related disorders. |

Challenges and Opportunities in Translating Research Findings into Clinical Candidates

While the potential is significant, the path from a promising scaffold like this compound to a clinical candidate is fraught with challenges. The primary concern with a covalent inhibitor strategy is the risk of off-target reactivity, which can lead to toxicity. The electrophilic chloropyridazine must be finely tuned to be reactive enough to bind its intended target but not so reactive that it indiscriminately modifies other biological molecules.

Metabolic stability is another key hurdle. The thiomorpholine ring, particularly the sulfur atom, can be a site of metabolic oxidation. jchemrev.com Extensive ADMET (absorption, distribution, metabolism, excretion, and toxicity) studies would be required to characterize the pharmacokinetic and safety profiles of any lead compounds.

Despite these challenges, the opportunities are substantial. The synthetic tractability of the scaffold allows for rapid generation of diverse chemical libraries to perform structure-activity relationship (SAR) studies. The potential to develop a targeted covalent inhibitor offers the chance to create a highly potent and durable therapeutic effect, potentially overcoming resistance mechanisms that plague existing therapies. The broad range of biological activities associated with the pyridazine and thiomorpholine cores provides a rich field of potential targets to explore, increasing the probability of discovering a novel, high-impact therapeutic agent.

Q & A

Basic Synthesis and Characterization

Q: What are the standard synthetic routes for 4-(6-Chloropyridazin-3-yl)thiomorpholine, and how is its purity validated? A: The compound is typically synthesized via nucleophilic substitution reactions. For example, this compound derivatives can be prepared by reacting thiomorpholine with chloropyridazine precursors under reflux in anhydrous solvents like THF or DMF. Post-synthesis purification involves column chromatography or recrystallization. Characterization employs H-NMR (e.g., δ 2.56–3.20 ppm for thiomorpholine protons and δ 6.78–8.53 ppm for pyridazine signals) and elemental analysis (e.g., C 39.40%, N 20.42%, S 23.37%) to confirm structure and purity .

Advanced Spectroscopic Analysis

Q: How do researchers resolve discrepancies in spectral data (e.g., NMR/IR) across different studies? A: Discrepancies may arise from solvent effects, tautomerism, or impurities. Methodological validation includes:

- Cross-referencing with computational predictions (e.g., DFT-based NMR chemical shift calculations using software like Gaussian).

- Repeating experiments under controlled conditions (e.g., deuterated solvents, standardized pH).

- Comparing with structurally analogous compounds (e.g., thiomorpholine 1,1-dioxide derivatives with distinct IR carbonyl stretches at ~1200 cm) .

Computational Modeling of Electronic Properties

Q: How can density functional theory (DFT) predict the electronic behavior of this compound? A: DFT calculations (e.g., B3LYP/6-31G* basis set) model the compound’s electron density, HOMO-LUMO gaps, and electrostatic potential surfaces. These predict:

- Reactivity at the chloropyridazine ring (electrophilic attack sites).

- Charge distribution in thiomorpholine’s sulfur atom, influencing hydrogen bonding or metal coordination.

- Correlation energy calculations (via Colle-Salvetti-type formulas) refine van der Waals interactions in supramolecular assemblies .

Biological Activity Assessment

Q: What experimental designs are used to evaluate the bioactivity of thiomorpholine derivatives? A: Focused studies include:

- Enzyme inhibition assays : Measure IC values against targets like kinases or cytochrome P450 using fluorogenic substrates.

- Antimicrobial testing : Agar dilution methods against fungal/bacterial strains, with thiomorpholine’s sulfur moiety enhancing membrane penetration.

- Structure-activity relationship (SAR) : Modifying substituents (e.g., replacing chlorine with amino groups) to assess potency changes .

Stability and Reactivity Under Experimental Conditions

Q: How does the compound’s stability impact storage and reaction protocols? A: The chloropyridazine group is moisture-sensitive, requiring anhydrous conditions (e.g., Schlenk line techniques). Stability tests include:

- Thermogravimetric analysis (TGA) to determine decomposition thresholds (>150°C).

- pH-dependent stability profiling (e.g., hydrolysis in acidic/basic media monitored via HPLC).

- Storage recommendations: desiccated at –20°C in amber vials to prevent photodegradation .

Methodological Challenges in Crystallography

Q: What challenges arise in obtaining single-crystal X-ray structures of thiomorpholine derivatives? A: Key issues include:

- Crystal habit : Oily residues or polymorphism require vapor diffusion crystallization (e.g., using ethyl acetate/hexane).

- SHELX refinement : Handling disorder in flexible thiomorpholine rings via restraints on thermal parameters.

- Weak scattering : Heavy atom derivatives (e.g., selenomethionine analogs) enhance diffraction for sulfur-containing compounds .

Ecological Impact and Disposal Protocols

Q: What guidelines govern the safe disposal of this compound in academic labs? A: Compliance with OSHA and EPA regulations involves:

- Neutralization: React with dilute NaOH to hydrolyze chloropyridazine.

- Solidification: Adsorb residues onto vermiculite for incineration.

- Documentation: Track waste via Safety Data Sheet (SDS) Section 13, ensuring no release into aquatic systems due to potential bioaccumulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.